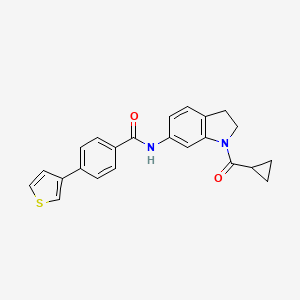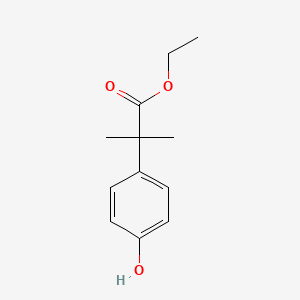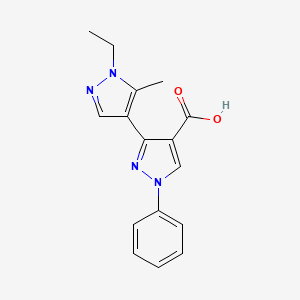
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide, commonly known as Cpd-A, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various research fields. Cpd-A is a synthetic compound that belongs to the indole-3-carboxamide family and has a molecular weight of 394.48 g/mol.
Wirkmechanismus
The mechanism of action of Cpd-A is not fully understood. However, it has been suggested that Cpd-A exerts its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. Cpd-A has also been shown to interact with various proteins, including HSP90, HDAC6, and VEGFR2.
Biochemical and Physiological Effects:
Cpd-A has been shown to have various biochemical and physiological effects. In cancer cells, Cpd-A has been found to induce cell cycle arrest, inhibit cell proliferation, and suppress tumor angiogenesis. In inflammation, Cpd-A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurological disorders, Cpd-A has been shown to enhance neuroplasticity and improve cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cpd-A in lab experiments is its high potency and specificity. Cpd-A has been shown to exhibit potent biological activity at low concentrations, which makes it an ideal tool for studying various biological processes. Another advantage of using Cpd-A is its ease of synthesis, which allows for large-scale production. However, one of the limitations of using Cpd-A in lab experiments is its relatively short half-life, which requires frequent dosing.
Zukünftige Richtungen
There are several future directions for the research on Cpd-A. One of the areas of interest is the development of Cpd-A analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the potential applications of Cpd-A in the treatment of other diseases, such as diabetes and cardiovascular diseases. Additionally, the elucidation of the precise mechanism of action of Cpd-A and its interaction with various proteins and signaling pathways is an important area of future research.
Conclusion:
In conclusion, N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(thiophen-3-yl)benzamide, or Cpd-A, is a synthetic compound that has shown promising results in various research fields, including cancer, inflammation, and neurological disorders. Cpd-A exerts its effects by modulating various signaling pathways and interacting with various proteins. Cpd-A has several advantages for lab experiments, including its high potency and ease of synthesis, but also has limitations, such as its short half-life. The future directions for the research on Cpd-A include the development of analogs with improved pharmacokinetic properties, investigation of its potential applications in the treatment of other diseases, and elucidation of its precise mechanism of action.
Synthesemethoden
Cpd-A can be synthesized through a multistep process that involves the condensation of indole-3-carboxylic acid with cyclopropanecarbonyl chloride followed by the reaction of the resulting compound with 3-thiophenecarboxylic acid and 4-dimethylaminopyridine. The final product is obtained through purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
Cpd-A has been extensively studied for its potential applications in various research fields, including cancer, inflammation, and neurological disorders. In cancer research, Cpd-A has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In inflammation research, Cpd-A has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, Cpd-A has been shown to improve cognitive function and memory by enhancing neuroplasticity.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-thiophen-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-22(17-3-1-15(2-4-17)19-10-12-28-14-19)24-20-8-7-16-9-11-25(21(16)13-20)23(27)18-5-6-18/h1-4,7-8,10,12-14,18H,5-6,9,11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGYQELMTJHSHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(1-Methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2559308.png)


![5-((2-(diethylamino)ethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2559313.png)
![N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559315.png)
![1-{2-[(4-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2559316.png)
![1-[(1S,2R)-2-Aminocyclopentyl]pyrrolidin-3-ol](/img/structure/B2559317.png)


![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2559323.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2559330.png)
![3-bromo-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2559331.png)